molecular formula C18H14F2N2O2 B14863689 3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid

3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14863689
M. Wt: 328.3 g/mol
InChI Key: FBEWJTCRXMPVSZ-UHFFFAOYSA-N
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Description

3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a pyrazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the propanoic acid group. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-Fluorophenyl)-4,5-dihydropyrazole-1-carboxamide
  • 3,5-bis(4-Fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide

Uniqueness

3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the propanoic acid group, which can enhance its solubility and reactivity compared to similar compounds. Additionally, the specific arrangement of fluorophenyl groups and the pyrazole ring contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H14F2N2O2

Molecular Weight

328.3 g/mol

IUPAC Name

3-[1,3-bis(4-fluorophenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C18H14F2N2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24)

InChI Key

FBEWJTCRXMPVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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